Pidnarulex hydrochloride is a novel compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It is the hydrochloride salt of CX-5461, which is recognized as a first-in-class inhibitor of RNA polymerase I. This compound has been shown to activate the p53 pathway, a crucial mechanism in cellular stress responses and tumor suppression, making it a promising candidate for targeting various cancers, especially those with deficiencies in DNA repair mechanisms such as BRCA1/2 mutations .
The synthesis of Pidnarulex hydrochloride involves several chemical reactions that lead to the formation of its complex structure. The initial steps typically include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of Pidnarulex hydrochloride .
Pidnarulex hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are integral to its function as an inhibitor.
Pidnarulex hydrochloride primarily functions through its interaction with RNA polymerase I, leading to the inhibition of ribosomal RNA synthesis. This action disrupts protein production in cancer cells, inducing apoptosis.
The compound's mechanism involves binding to specific sites on RNA polymerase I, preventing transcription initiation. In vitro studies have demonstrated that Pidnarulex can effectively reduce cell proliferation in various cancer cell lines by inhibiting DNA synthesis .
The mechanism by which Pidnarulex hydrochloride exerts its effects involves:
Studies have shown that Pidnarulex has an IC50 (the concentration required to inhibit 50% of cell proliferation) ranging from 0.11 μM to 27.9 μM across different cancer cell lines .
Relevant analyses indicate that Pidnarulex hydrochloride maintains integrity under physiological conditions, making it suitable for therapeutic use .
Pidnarulex hydrochloride is primarily investigated for its applications in oncology:
Pidnarulex selectively inhibits Pol I-driven transcription of the 47S ribosomal RNA (rRNA) precursor, the rate-limiting step in ribosome biogenesis. At nanomolar concentrations (EC₅₀: 50–150 nM), it blocks Pol I recruitment to ribosomal DNA (rDNA) promoters, reducing 47S pre-rRNA levels by >50% within 1 hour of treatment [2] [6]. This specificity contrasts with minimal inhibition of RNA Polymerase II/III, preserving global transcription while crippling ribosome assembly.
Table 1: Preclinical Efficacy of Pidnarulex in Pol I Suppression
Cell Model | EC₅₀ (nM) | 47S rRNA Reduction | Time to Effect |
---|---|---|---|
Hematological Cancers | 50–100 | 60–80% | 1 hour |
Solid Tumors | 100–150 | 40–60% | 1–3 hours |
PI-Resistant Myeloma | 75 | 70% | 1 hour |
Pidnarulex abrogates the binding of the selectivity factor SL1 (a complex of TBP and TAF subunits) to rDNA promoters. Chromatin immunoprecipitation (ChIP) assays reveal a 40–60% depletion of SL1 components—notably TBP and TAFI110—at the rDNA promoter following treatment (2 μM, 60 minutes). This prevents pre-initiation complex formation, mechanistically explaining Pol I inhibition [2] [6].
Pol I suppression triggers nucleolar disintegration, evidenced by fibrillarin redistribution and nucleophosmin dispersion within 3 hours. Nucleolar stress activates p53 via ribosomal protein-mediated inhibition of MDM2, culminating in cell-cycle arrest (G₂/M) and apoptosis. Notably, p53-mutant cells remain susceptible due to parallel p53-independent death pathways, including autophagy [2] [7] [8].
Pidnarulex stabilizes G-quadruplexes—noncanonical DNA/RNA secondary structures enriched in guanine-rich regions. It exhibits high affinity (Kd ~142 nM) for:
Table 2: G-Quadruplex Targets of Pidnarulex
G4 Location | Target Gene | Biological Consequence |
---|---|---|
Telomere | N/A | Telomere uncapping, replicative senescence |
Promoter | c-MYC | Inhibition of proliferation signals |
Promoter | c-KIT | Blocked stem cell factor signaling |
Mitochondrial DNA* | HRCC | Impaired energy metabolism (secondary) |
G4 stabilization induces replication fork stalling, particularly in S-phase cells. This causes:
Pidnarulex functions as a DNA structure-specific TOP2 poison by trapping topoisomerase II (TOP2) in covalent complexes (TOP2cc) on DNA. Preferential targeting occurs at genomic sites with high transcriptional activity or G4 density, such as rDNA loci. Unlike classical TOP2 inhibitors (e.g., etoposide), it exhibits selectivity for:
TOP2 poisoning synergizes with G4-stabilization to amplify DNA damage:
Table 3: DNA Damage Markers Induced by Pidnarulex
Mechanism | Biomarker | Change (Post-Treatment) | Functional Outcome |
---|---|---|---|
TOP2 Poisoning | TOP2cc complexes | 3–5 fold increase | Persistent DSBs |
Replication Stress | pRPA2 (S33) | >2 fold induction | ssDNA accumulation |
DSB Formation | γH2A.X foci | 80% cell positivity | DDR activation |
Cell Cycle Arrest | Cyclin B1 accumulation | G₂/M phase blockade | Mitotic inhibition |
Comprehensive Compound Nomenclature
Table 4: Chemical Identifiers for Pidnarulex Hydrochloride
Identifier Type | Name or Designation |
---|---|
Systematic IUPAC Name | 2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride |
Synonyms | Pidnarulex; CX-5461; CX 5461 |
CAS Number (HCl salt) | 2101314-20-7 |
Molecular Formula | C₂₇H₂₈ClN₇O₂S |
SMILES | CN1CCCN(CC1)C2=NC3=C(C=C2)C(=O)C(C(=O)NCC4=NC=C(C)N=C4)=C5SC6=C(C=CC=C6)N35.Cl |
InChI Key | YCGHUQKYOCALNJ-UHFFFAOYSA-N |
Pidnarulex’s multimodal targeting of ribosome biogenesis, G4 DNA, and TOP2 redefines therapeutic strategies for aggressive malignancies, particularly those with DNA repair deficiencies. Its ongoing clinical evaluation may establish a new paradigm in precision oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7